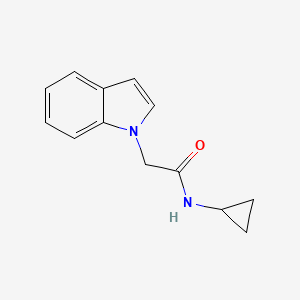

N-cyclopropyl-2-(1H-indol-1-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13(14-11-5-6-11)9-15-8-7-10-3-1-2-4-12(10)15/h1-4,7-8,11H,5-6,9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQOPDSLCRYFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Cyclopropyl 2 1h Indol 1 Yl Acetamide and Its Analogs

Retrosynthetic Analysis of N-cyclopropyl-2-(1H-indol-1-yl)acetamide

A logical retrosynthetic analysis of this compound begins with the disconnection of the amide bond. This primary disconnection reveals two key synthons: 2-(1H-indol-1-yl)acetic acid and cyclopropylamine (B47189). This approach is synthetically viable as numerous methods exist for the formation of amide bonds from a carboxylic acid and an amine.

Further deconstruction of the 2-(1H-indol-1-yl)acetic acid intermediate involves cleaving the N1-C bond of the indole (B1671886) ring. This leads to indole and a two-carbon electrophilic synthon, such as ethyl bromoacetate. This retrosynthetic step is based on the well-established N-alkylation of indoles.

The indole nucleus itself can be retrosynthetically disconnected through various classical methods. For instance, the Fischer indole synthesis approach would lead to phenylhydrazine (B124118) and a suitable pyruvate derivative. Alternatively, the Bischler-Möhlau synthesis would suggest an α-halo-ketone and an aniline as precursors.

Finally, cyclopropylamine can be traced back to readily available starting materials through established synthetic routes, such as the Hofmann rearrangement of cyclopropanecarboxamide or the Gabriel synthesis from cyclopropyl (B3062369) bromide. This complete retrosynthetic pathway provides a clear roadmap for the forward synthesis of the target molecule.

Methodologies for Indole Nucleus Functionalization

The indole scaffold is a privileged structure in many biologically active compounds, and its functionalization is a cornerstone of medicinal chemistry. The synthesis of this compound and its analogs relies heavily on the ability to selectively modify the indole nucleus.

Strategies for N1-Alkylation of Indoles

The introduction of the acetic acid moiety at the N1 position of the indole ring is a critical step in the synthesis of the target molecule. N1-alkylation of indoles is a common transformation and can be achieved under various conditions. A widely used method involves the reaction of the indole anion with an appropriate electrophile. The indole is typically deprotonated with a base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkylating agent.

In the context of synthesizing 2-(1H-indol-1-yl)acetic acid, a common alkylating agent is an α-haloester, such as ethyl bromoacetate. The reaction of the indole anion with ethyl bromoacetate, followed by hydrolysis of the resulting ester, provides the desired carboxylic acid. For instance, a synthesis of KRAS inhibitors involved the deprotonation of an indole with sodium hydride followed by reaction with an α-bromo ester in an SN2 reaction youtube.com.

Alternative methods for N-alkylation include copper-catalyzed reductive cross-coupling reactions between N-tosylhydrazones and indoles nih.gov. Furthermore, iron-catalyzed N-alkylation of indolines followed by oxidation offers another route to N-alkylated indoles nih.gov. The choice of method often depends on the specific substrate and the desired scale of the reaction.

| Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

| Ethyl bromoacetate | NaH | DMF | RT | Good | youtube.com |

| 2-Chloro-N-cyclopropylacetamide | K₂CO₃ | Acetonitrile | Reflux | Moderate to Good | researchgate.net |

| α-Iminoketones | Cs₂CO₃ | DCE | RT | Moderate | researchgate.net |

Functionalization at Indole C2 and C3 Positions

While the target molecule is functionalized at the N1 position, the ability to modify the C2 and C3 positions of the indole ring is crucial for the synthesis of diverse analogs. The inherent nucleophilicity of the indole ring makes the C3 position the most reactive towards electrophiles. However, various strategies have been developed to achieve selective functionalization at both C2 and C3.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents at these positions mdpi.comresearchgate.net. Palladium-catalyzed reactions, in particular, have been extensively studied for C2 and C3-arylation, -alkenylation, and -alkynylation of indoles google.compeptide.comnih.gov. These reactions often employ a directing group on the indole nitrogen to control the regioselectivity. For instance, N-(2-pyrimidyl)indoles have been used to direct dual C-H functionalization at the C2 and C3 positions with fluorinated imidoyl chlorides in the presence of a palladium catalyst nih.gov.

Friedel-Crafts type reactions are also commonly used for C3-alkylation. For example, indoles react with trichloroacetimidate electrophiles in the presence of a Lewis acid to afford C3-alkylated products nih.gov. The regioselectivity between C2 and C3 can often be controlled by the choice of catalyst, solvent, and the presence of substituents on the indole ring.

| Reaction Type | Catalyst/Reagent | Position(s) | Key Features | Reference |

| C-H Arylation | Pd(OAc)₂ | C2 and C3 | Direct functionalization of C-H bonds | google.comnih.gov |

| Friedel-Crafts Alkylation | Lewis Acid | C3 | Reaction with electrophiles like trichloroacetimidates | nih.gov |

| Nickel-catalyzed C-H Alkylation | (thf)₂NiBr₂/bpy | C2 | Coupling with unactivated alkyl chlorides | youtube.com |

Ring Construction Approaches for the Indole Scaffold

The construction of the indole core itself is a fundamental aspect of synthesizing this compound and its analogs. Several named reactions are cornerstones of indole synthesis, with the Fischer and Bischler-Möhlau syntheses being among the most prominent.

The Fischer indole synthesis is a versatile and widely used method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone mychemblog.comwikipedia.orgnih.govwikipedia.orgwikipedia.orgnih.gov. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a google.comgoogle.com-sigmatropic rearrangement to form an imine. Subsequent cyclization and elimination of ammonia yield the indole ring wikipedia.orgnih.gov. The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the reaction's success wikipedia.orgnih.gov. This method is particularly useful for preparing indoles with substituents at the 2- and/or 3-positions organic-chemistry.org. A three-component approach has also been developed, combining a nitrile, an organometallic reagent, and an arylhydrazine hydrochloride salt in a one-pot process wikipedia.org.

The Bischler-Möhlau indole synthesis provides a route to 2-arylindoles by reacting an α-bromo-acetophenone with an excess of aniline nih.govwikipedia.orgresearchgate.netnih.gov. The reaction mechanism involves the initial formation of an α-anilino-acetophenone, which then undergoes cyclization and dehydration to form the indole ring. While historically plagued by harsh conditions and low yields, modern modifications, such as the use of microwave irradiation, have improved the efficiency and environmental friendliness of this method researchgate.netnih.gov.

Other notable methods for indole synthesis include the Reissert, Madelung, and Larock indole syntheses, each offering unique advantages for accessing differently substituted indole cores organic-chemistry.orgresearchgate.net. The choice of a specific ring construction method depends on the desired substitution pattern of the final indole product.

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Typical Products | Reference |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | 2- and/or 3-substituted indoles | mychemblog.comwikipedia.orgwikipedia.orgnih.gov |

| Bischler-Möhlau Indole Synthesis | α-Bromo-acetophenone, Aniline | Heat, often with microwave irradiation | 2-Arylindoles | researchgate.netnih.gov |

Synthesis of the Acetamide (B32628) Moiety and Cyclopropyl Introduction

The final stages in the synthesis of this compound involve the formation of the acetamide group and the incorporation of the cyclopropyl ring. These transformations are crucial for completing the synthesis of the target molecule.

Amide Bond Formation Techniques

The formation of the amide bond between 2-(1H-indol-1-yl)acetic acid and cyclopropylamine is a key step that can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with the amine under mild conditions.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization youtube.com.

Uronium/aminium and phosphonium salt-based reagents are also highly effective. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are popular choices known for their high efficiency and the ability to promote coupling with hindered amines nih.govnih.govorganic-chemistry.orgcommonorganicchemistry.comreddit.comcommonorganicchemistry.comlibretexts.org. The choice of base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is also critical for the success of these reactions nih.govchemistrysteps.com. The general procedure involves activating the carboxylic acid with the coupling reagent and base, followed by the addition of the amine.

| Coupling Reagent | Additive(s) | Base | Key Features | Reference |

| EDC | HOBt, DMAP | DIPEA | Good for electron-deficient amines | youtube.com |

| HATU | - | DIPEA | Highly efficient, less racemization | nih.govreddit.com |

| BOP | - | TEA | Effective, but produces carcinogenic byproduct | organic-chemistry.orgcommonorganicchemistry.comcommonorganicchemistry.com |

Introduction of the Cyclopropyl Group via Cyclopropanation Reactions

The cyclopropyl group is a key structural motif in many biologically active molecules, and its introduction into indole-containing scaffolds can be achieved through various cyclopropanation reactions. These reactions typically involve the addition of a carbene or carbenoid species across the C2=C3 double bond of the indole ring.

Metal-catalyzed reactions are predominant in this field. For instance, manganese-catalyzed cyclopropanation of N-acetylindoles with methyl-2-diazo-2-arylacetates has been reported to proceed in moderate to excellent yields. This method utilizes an acetyl directing group to facilitate the reaction and shows good functional group tolerance nih.gov. Similarly, rhodium(II) catalysts are effective in promoting the cyclopropanation of olefins using N-sulfonyl 1,2,3-triazoles as stable azavinyl carbene precursors, a strategy that can be adapted for indole substrates to produce cyclopropane (B1198618) derivatives with high yields and excellent diastereoselectivity nih.gov.

The choice of metal catalyst and the nature of the diazo compound can influence the chemo- and regioselectivity of the reaction. With electron-withdrawing groups on the indole nitrogen, it is possible to cyclopropanate the C2=C3 double bond and isolate the resulting indoline cyclopropanes researchgate.net. This transformation can sometimes be followed by a spontaneous ring expansion, leading to novel heterocyclic scaffolds like 4-quinolone-3-carboxylic acids researchgate.net.

| Catalyst | Carbene Source | Indole Substrate | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Manganese Complex | Methyl-2-diazo-2-arylacetate | N-Acetylindole | Cyclopropane-fused Indoline | Moderate to Excellent | nih.gov |

| Rh₂(S-NTTL)₄ | N-Sulfonyl 1,2,3-triazole | Styrene (model olefin) | Cyclopropanecarbaldehyde | Good to Excellent | nih.gov |

| Gold(I) Complex | 3-Propargylindole (internal) | Styrene | Indole-substituted Vinylcyclopropane | High | Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation Reactions of 3-Propargylindoles with Olefins. Organic Letters. |

Stereocontrolled Introduction of the Cyclopropyl Moiety

Achieving stereocontrol during cyclopropanation is crucial for the synthesis of specific stereoisomers. This can be accomplished through the use of chiral catalysts, chiral auxiliaries, or by substrate-directed reactions.

Asymmetric catalysis is a powerful tool for enantioselective cyclopropanation. Chiral rhodium(II) catalysts, for example, have been successfully used with N-sulfonyl 1,2,3-triazoles to produce cyclopropanes with excellent diastereo- and enantioselectivity nih.gov. Gold(I) complexes with chiral bisphosphine ligands have also been identified as powerful catalysts for the highly stereoselective synthesis of quaternary spirocyclopropyloxindoles from a range of alkenes nih.gov.

In the absence of a chiral catalyst, stereocontrol can be influenced by directing groups on the substrate. For example, in manganese-catalyzed cyclopropanation, the absence of stereodirecting groups leads to the formation of a mixture of diastereomers nih.gov. This highlights the importance of strategically placed functional groups to guide the approach of the carbene to the indole double bond.

| Method | Catalyst/Reagent | Key Feature | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | Chiral Rhodium(II) Complex (e.g., Rh₂(S-NTTL)₄) | Use of a chiral catalyst to create a chiral environment. | Excellent diastereo- and enantioselectivity. | nih.gov |

| Asymmetric Catalysis | Chiral Gold(I)/Bisphosphine Complex | Powerful catalyst for stereoselective synthesis of spirocyclopropyloxindoles. | Highly stereoselective. | nih.gov |

| Substrate Control | Manganese Complex | Relies on directing groups present on the indole substrate. | Mixture of diastereomers without directing groups. | nih.gov |

Directed Synthesis of this compound

The direct synthesis of the target compound, this compound, hinges on the formation of the C-N bond at the N1 position of the indole ring. This is typically achieved through the N-alkylation of indole with a suitable electrophile.

Multi-step Synthetic Routes

A common and versatile multi-step approach to this compound involves a two-step sequence: the preparation of an N-cyclopropyl haloacetamide followed by the N-alkylation of indole.

Synthesis of 2-chloro-N-cyclopropylacetamide : This key intermediate can be readily prepared by reacting cyclopropylamine with chloroacetyl chloride, often under basic conditions to neutralize the HCl byproduct.

N-alkylation of Indole : The indole nitrogen is first deprotonated using a suitable base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The resulting indolide anion is then treated with 2-chloro-N-cyclopropylacetamide to yield the final product via a nucleophilic substitution reaction youtube.com.

This synthetic strategy is adaptable and allows for the preparation of various analogs by using different substituted indoles or different N-substituted 2-haloacetamides. For instance, a similar pathway has been employed in the synthesis of N-acetamide indole derivatives where a substituted indole is alkylated with an aryl carboxamide nih.gov.

One-Pot Synthesis Approaches for Efficiency

To improve efficiency and reduce waste, multi-step syntheses can often be telescoped into one-pot procedures. A one-pot synthesis of this compound could be envisioned where the formation of the indolide anion and its subsequent reaction with the chloroacetamide occur in the same reaction vessel without isolation of intermediates.

Furthermore, multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules in a single step. While a specific MCR for the target molecule is not prominently reported, related one-pot syntheses of N-substituted indoles have been developed. For example, a one-pot, three-component protocol for 1,2,3-trisubstituted indoles based on a Fischer indolization–indole N-alkylation sequence has been demonstrated researchgate.net. Another approach involves the titanium-mediated reaction of ketones with amines to form imines, followed by an intramolecular copper-catalyzed cyclization to form indoles researchgate.net. These principles could potentially be adapted to design an MCR that incorporates the cyclopropylamine, a glyoxal equivalent, and an appropriate cyclization partner to construct the desired N1-substituted indole acetamide scaffold.

Derivatization and Analog Synthesis Strategies

The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies. Modifications can be introduced at various positions of the molecule, with the indole N1-position being a key site for derivatization.

Modifications at the Indole N1-Position

The N1-position of the indole ring is a common site for modification to modulate the biological and physicochemical properties of indole-containing compounds. The synthesis of analogs of this compound with different substituents at the N1-position can be achieved by employing various N-alkylation strategies.

The choice of the alkylating agent is critical for introducing diversity. A range of electrophiles, including alkyl halides, can be used to react with the indole anion. The general synthetic pathway involves the deprotonation of the indole followed by reaction with the desired electrophile nih.govyoutube.com. This allows for the introduction of a wide array of functional groups attached to the acetamide side chain.

Catalytic methods have also been developed to facilitate N-alkylation under milder conditions. For example, copper-catalyzed and iron-catalyzed N-alkylation of indoles and indolines with alcohols have been reported nih.govresearchgate.net. These methods, often proceeding through a "borrowing hydrogen" mechanism, provide a greener alternative to the use of pre-formed alkyl halides. Palladium-catalyzed reactions have also been employed for the N-alkylation of electron-deficient indoles, demonstrating exclusive N-alkylation with moderate to high yields mdpi.com. These catalytic systems offer opportunities to synthesize a library of N1-substituted indole acetamide analogs for further investigation.

Substituent Effects at Indole C2, C3, C5, and C7 Positions

The electronic and steric nature of substituents on the indole ring of this compound analogs can significantly influence their chemical reactivity and biological activity. Structure-activity relationship (SAR) studies on related indole derivatives have provided insights into the effects of modifications at the C2, C3, C5, and C7 positions.

At the C2 Position: The C2 position of the indole nucleus is often a key site for substitution. Introduction of small alkyl groups, such as a methyl group, at this position can be well-tolerated and may enhance activity in certain contexts. However, the introduction of larger or more polar substituents could potentially lead to steric clashes with target proteins, thereby reducing biological efficacy.

At the C3 Position: The C3 position is electronically rich and highly reactive in electrophilic substitution reactions. While this compound has the acetamide linkage at the N1 position, related indole-3-acetamide derivatives show that substitutions at the C3 position are critical for activity. In the context of N1-substituted indoles, modifications at C3 would create a different class of compounds, but the general principle remains that the nature of the substituent at this position can drastically alter the molecule's properties.

At the C5 Position: The C5 position is a common site for substitution on the benzene portion of the indole ring. The introduction of electron-withdrawing groups, such as halogens (e.g., fluoro, chloro), or electron-donating groups, like methoxy, can modulate the electronic properties of the entire indole system. For instance, a methoxy group at the C5 position has been shown to be a favorable substitution in some classes of bioactive indole derivatives chemscene.com. The effect of such substitutions is often dependent on the specific biological target.

At the C7 Position: Substitution at the C7 position, adjacent to the indole nitrogen, can introduce steric hindrance that may affect the conformation of the N1-acetamide side chain. The electronic effects of substituents at C7 can also influence the acidity of the indole N-H in related unsubstituted analogs, which in turn can affect binding interactions.

The following table summarizes the general effects of substituents at these positions based on broader studies of indole derivatives.

| Position | Substituent Type | General Effect on Activity |

| C2 | Small Alkyl (e.g., -CH₃) | Generally well-tolerated, may increase potency. |

| Bulky Groups | Often detrimental due to steric hindrance. | |

| C3 | Various Substituents | Critical for activity in indole-3-acetamides; modifications significantly alter properties. |

| C5 | Halogens (e.g., -F, -Cl) | Can enhance potency and selectivity. |

| Methoxy (-OCH₃) | Often favorable, can improve activity. chemscene.com | |

| C7 | Electron-withdrawing Groups | Can influence the electronic properties and conformation of the N1-substituent. |

Cyclopropyl Ring Substitutions and Replacements

The cyclopropyl group in this compound is a key structural feature. It is often used in medicinal chemistry as a bioisosteric replacement for other small alkyl groups or even aromatic rings, offering a unique combination of lipophilicity and conformational rigidity rsc.org.

Substitutions on the Cyclopropyl Ring: The introduction of substituents on the cyclopropyl ring itself can fine-tune the steric and electronic properties of the molecule. For example, the addition of methyl or other small alkyl groups can alter the lipophilicity and how the group fits into a binding pocket. The stereochemistry of these substituents would also be a critical factor, potentially leading to diastereomers with different biological activities.

Bioisosteric Replacements: The cyclopropyl ring can be replaced by other small, strained ring systems or acyclic alkyl groups to probe the importance of its specific conformation and electronic nature. Common bioisosteres for a cyclopropyl group include:

Cyclobutyl group: Often used as an isostere for a gem-dimethyl group, it can also replace a cyclopropyl ring to explore the impact of increased ring size and altered bond angles rsc.org.

Oxetane ring: This four-membered heterocyclic ring can serve as a polar mimic of a cyclopropyl group, introducing a hydrogen bond acceptor and potentially improving aqueous solubility.

Small alkyl groups: Replacing the cyclopropyl with isopropyl or tert-butyl groups can help determine if the rigid, planar nature of the cyclopropyl ring is essential for activity.

The following table outlines potential bioisosteric replacements for the cyclopropyl group and their rationale.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Cyclopropyl | Cyclobutyl | To increase ring size and alter conformational properties. rsc.org |

| Oxetane | To introduce polarity and a hydrogen bond acceptor. | |

| Isopropyl / tert-Butyl | To assess the importance of the rigid ring structure versus a more flexible alkyl group. | |

| Phenyl | To explore if an aromatic ring is tolerated and to increase potential for π-stacking interactions. rsc.org |

Acetamide Chain and Terminal Amide Nitrogen Substitutions

The acetamide linker and the terminal amide nitrogen are crucial for connecting the indole nucleus to the cyclopropyl group and for establishing key interactions with biological targets.

Acetamide Chain Modifications:

Chain Length: Extending the acetamide chain to a propanamide or butanamide could alter the distance and vector between the indole and cyclopropyl moieties, which could be critical for optimal binding.

Alpha-Substitution: Introducing substituents on the carbon alpha to the carbonyl group can create a chiral center and explore the steric tolerance in that region of the molecule.

Terminal Amide Nitrogen Substitutions:

N-Alkylation: Replacing the hydrogen on the amide nitrogen with a methyl or other small alkyl group would eliminate a potential hydrogen bond donor, which can be a key determinant of activity.

N-Arylation: The introduction of an aryl group on the amide nitrogen would significantly increase the steric bulk and introduce potential for aromatic interactions.

Incorporation into a Ring: The amide nitrogen and the cyclopropyl group could be incorporated into a larger heterocyclic ring system, such as an azetidine or piperidine, to conformationally constrain the side chain.

The table below summarizes potential modifications to the acetamide chain and terminal amide nitrogen.

| Moiety | Modification | Potential Impact |

| Acetamide Chain | Chain extension (propanamide, etc.) | Alters distance and orientation of terminal group. |

| α-Substitution (e.g., α-methyl) | Introduces a stereocenter and explores steric limits. | |

| Terminal Amide Nitrogen | N-Alkylation (e.g., N-methyl) | Removes hydrogen bond donor capability. |

| N-Arylation | Increases steric bulk and potential for aromatic interactions. | |

| Incorporation into a heterocycle | Conformationally restricts the side chain. |

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound and its analogs is crucial for understanding the three-dimensional requirements for their biological activity, especially if chiral centers are introduced through substitution. While the parent molecule is achiral, substitutions on the acetamide chain or the cyclopropyl ring can introduce chirality. Several general strategies for the enantioselective synthesis of related compounds can be considered.

Asymmetric N-Alkylation of Indoles: One approach involves the enantioselective alkylation of the indole nitrogen. This can be achieved using a chiral catalyst to control the stereochemistry of the newly formed C-N bond if the alkylating agent contains a prochiral center. For instance, iridium-catalyzed asymmetric N-allylation of indoles has been reported to proceed with high enantioselectivity, and subsequent modification of the allyl group could lead to the desired acetamide side chain archivepp.com.

Synthesis from Chiral Building Blocks: An alternative and often more straightforward approach is to utilize a chiral starting material. For example, if a substituent is to be introduced on the acetamide alpha-carbon, a chiral amino acid derivative could be used as the starting point. Similarly, for substitutions on the cyclopropyl ring, a pre-synthesized chiral cyclopropylamine could be coupled with 2-(1H-indol-1-yl)acetic acid. Cobalt(II)-catalyzed asymmetric cyclopropanation reactions have been developed to produce chiral cyclopropyl carboxamides with high enantioselectivity, which could serve as precursors organic-chemistry.org.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for SAR Exploration of N-cyclopropyl-2-(1H-indol-1-yl)acetamide Analogs

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, recognized for its ability to mimic the structure of peptides and interact with a wide array of biological targets. researchgate.net It is a core component of many natural and synthetic molecules with significant biological activity. researchgate.netnih.gov The indole ring system is found in the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506), highlighting its biocompatibility and importance in physiological processes. nih.govjocpr.com

The biological significance of the indole core stems from several key features:

Privileged Scaffold: The indole nucleus is considered a "privileged" structure, meaning it can bind to multiple, diverse protein targets with high affinity.

Hydrogen Bonding: The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, a critical interaction for binding to many enzymes and receptors.

Hydrophobic Interactions: The bicyclic, aromatic nature of the indole core allows for significant hydrophobic and π-stacking interactions with protein binding pockets.

Structural Versatility: The indole ring can be substituted at various positions (e.g., C-2, C-3, C-5, C-7), allowing for the introduction of diverse functional groups to modulate activity, selectivity, and physicochemical properties. impactfactor.org

In the context of this compound, the indole core serves as the foundational anchor for interacting with the target protein. Modifications to the indole ring, such as adding substituents to the benzene portion, can drastically alter the electronic and steric properties, thereby influencing binding affinity and biological response. mdpi.com

| Structural Feature of Indole Core | Contribution to Biological Activity | Potential Modifications for SAR Studies |

| Bicyclic Aromatic System | Provides a rigid scaffold; participates in hydrophobic and π-stacking interactions. | Introduction of heteroatoms; ring expansion or contraction. |

| Pyrrole Nitrogen (N-H) | Acts as a hydrogen bond donor. | Alkylation or acylation to remove H-bond donor capability and explore steric effects. |

| Benzene Ring Positions (C4-C7) | Allows for substitution to modulate electronics, lipophilicity, and steric bulk. | Introduction of electron-donating or electron-withdrawing groups; adding bulky or polar substituents. |

The cyclopropyl (B3062369) group is a small, rigid, and lipophilic moiety that is increasingly utilized in drug design to address various challenges encountered during lead optimization. researchgate.netnih.gov Its incorporation can significantly enhance potency, improve metabolic stability, and reduce off-target effects. scientificupdate.comresearchgate.net

Key contributions of the cyclopropyl group include:

Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkyl chains. nih.gov This increased bond strength makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often improves the compound's half-life. hyphadiscovery.com The cyclopropyl ring can be strategically placed to block metabolically vulnerable sites within a molecule. hyphadiscovery.com

Enhanced Potency and Binding: The rigid, three-dimensional nature of the cyclopropyl ring restricts the conformation of the molecule. researchgate.net This pre-organization can reduce the entropic penalty upon binding to a receptor, leading to a more favorable binding affinity. nih.gov Its unique electronic properties, featuring enhanced p-character in its C-C bonds, can also lead to favorable interactions within a binding pocket. nih.govscientificupdate.com

In this compound analogs, the cyclopropyl group caps the acetamide (B32628) nitrogen. This position is critical for defining the shape and properties of this part of the molecule, influencing both its interaction with the target and its metabolic fate.

| Property | Influence of the Cyclopropyl Group |

| Metabolic Stability | Increases resistance to oxidative metabolism by CYP enzymes due to high C-H bond dissociation energy. hyphadiscovery.com |

| Potency | Can enhance binding affinity by providing conformational constraint and reducing the entropic cost of binding. nih.gov |

| Lipophilicity | Acts as a lipophilic bioisostere, which can be used to modulate solubility and permeability. researchgate.net |

| Receptor Binding | Provides a defined three-dimensional structure that can fit into specific hydrophobic pockets. researchgate.net |

The acetamide linker connecting the indole core to the cyclopropyl group is not merely a spacer but an active contributor to the molecule's biological profile. Linker design is a critical aspect of drug development, affecting stability, solubility, and target engagement. frontiersin.org

The acetamide group possesses key characteristics:

Hydrogen Bonding: The amide functionality contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it a versatile participant in interactions with biological targets. researchgate.net

Conformational Control: The planarity of the amide bond influences the relative orientation of the indole and cyclopropyl moieties. Modifications to the linker can alter this orientation.

N-Substituent Effects: The nature of the substituent on the amide nitrogen (in this case, the cyclopropyl group) is crucial. Varying this substituent allows for probing the size, shape, and electronic requirements of the corresponding binding pocket. Replacing the cyclopropyl group with other small alkyl rings (e.g., cyclobutyl), branched alkyl groups (e.g., isopropyl), or linear chains can reveal important SAR insights. nih.gov

Studies on various classes of compounds have shown that even subtle changes in the linker length or composition can significantly impact biological activity. frontiersin.orgmdpi.com For this compound analogs, modifying the length of the acetyl chain or replacing the acetamide with other linking groups (e.g., sulfonamide, reverse amide) are key strategies in SAR exploration. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. jocpr.com For indole derivatives, QSAR is a powerful tool for predicting the activity of novel analogs and guiding synthetic efforts. nih.govsemanticscholar.org

A crucial first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that represent various aspects of a molecule's structure and properties. nih.gov For a diverse set of this compound analogs, a range of descriptors would be calculated to capture the structural variations. These typically fall into several categories:

Topological (2D) Descriptors: These describe the atomic connectivity and branching of the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).

Steric (3D) Descriptors: These relate to the three-dimensional shape and size of the molecule (e.g., van der Waals volume, surface area, ovality).

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, most commonly represented by the logarithm of the octanol-water partition coefficient (logP).

| Descriptor Class | Examples | Information Encoded |

| Topological | Molecular Connectivity Indices, Wiener Index | Atomic arrangement and branching. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Electron distribution and reactivity. nih.gov |

| Steric | Molar Refractivity, van der Waals Volume | Molecular size and shape. |

| Hydrophobic | LogP, LogD | Lipophilicity and potential for membrane transport. |

| Quantum Chemical | Heat of Formation, Total Energy | Stability and electronic structure. |

Once descriptors are calculated, a QSAR model is developed by establishing a mathematical relationship between a selection of these descriptors and the observed biological activity (e.g., pIC₅₀). nih.gov The process involves several key steps:

Data Set Preparation: A dataset of analogs with known biological activities is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used in model generation. nih.gov

Model Building: Statistical methods are used to create the model. Multiple Linear Regression (MLR) is a common technique that generates a simple, interpretable equation. researchgate.net Other methods include Partial Least Squares (PLS) and machine learning algorithms like Artificial Neural Networks (ANN). researchgate.net

Model Validation: Validation is essential to ensure the model is robust and predictive, not just a result of chance correlation. basicmedicalkey.com

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used on the training set to assess the model's internal consistency and robustness. nih.gov

External Validation: The model's predictive power is tested on the external test set. The coefficient of determination for the test set (R²_pred) is a key metric. nih.goveurjchem.com

Applicability Domain (AD): The AD of the model is defined to specify the chemical space in which it can make reliable predictions. basicmedicalkey.com

A statistically valid QSAR model for this compound analogs would allow researchers to predict the biological activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

| Validation Parameter | Description | Acceptable Value Range |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R² for Test Set) | Measures the model's ability to predict the activity of an external set of compounds. | > 0.6 |

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling and ligand-based drug design (LBDD) are pivotal computational strategies in medicinal chemistry for the identification and optimization of biologically active molecules in the absence of a known 3D structure of the target protein. These approaches rely on the principle that a group of molecules binding to the same target likely share common three-dimensional electronic and steric features, known as a pharmacophore, which are essential for their biological activity.

In the context of this compound and related indole derivatives, LBDD has been instrumental in designing novel compounds with therapeutic potential. A notable example is the design of novel cyclopropyl-indole derivatives as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular modeling was utilized to design a series of these compounds, which were found to facilitate a double hydrogen bonding interaction with the Lys101 residue and effectively occupy hydrophobic pockets in the regions of Tyr181/188 and Val179 within the NNRTI binding site. nih.gov

The development of a pharmacophore model for a series of indole-based compounds typically involves the following steps:

Selection of a training set of active compounds: A structurally diverse set of molecules with known biological activities against the target of interest is chosen.

Conformational analysis: The possible three-dimensional arrangements of each molecule are generated to identify the likely bioactive conformation.

Pharmacophore feature identification: Common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups are identified among the training set molecules.

Pharmacophore model generation and validation: A 3D arrangement of these features is proposed as a pharmacophore model. The model is then validated by its ability to distinguish between active and inactive molecules from a known dataset.

For instance, a pharmacophore model for a series of indole derivatives might identify the indole nitrogen as a potential hydrogen bond donor, the carbonyl oxygen of the acetamide group as a hydrogen bond acceptor, the indole ring itself as a hydrophobic feature, and the cyclopropyl group contributing to specific steric interactions.

The following table illustrates a hypothetical pharmacophore model derived from a series of indole-acetamide derivatives:

| Pharmacophore Feature | Corresponding Structural Moiety in this compound | Potential Interaction with Target |

| Hydrogen Bond Donor | Indole N-H | Forms hydrogen bond with an acceptor group on the protein (e.g., carbonyl oxygen of a peptide backbone). |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the acetamide | Forms hydrogen bond with a donor group on the protein (e.g., amide N-H of a side chain). |

| Hydrophobic Region | Indole ring system | Engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. |

| Steric/Hydrophobic Feature | Cyclopropyl group | Occupies a specific hydrophobic sub-pocket, contributing to binding affinity and selectivity. |

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify new molecules that match the pharmacophoric features and are therefore likely to be active. This approach significantly accelerates the discovery of new hit compounds.

Conformational Analysis and Molecular Flexibility Impact on SAR

The three-dimensional conformation and molecular flexibility of a ligand are critical determinants of its binding affinity and selectivity for a biological target. Conformational analysis of this compound is essential for understanding its structure-activity relationship (SAR). The molecule possesses several rotatable bonds, leading to a range of possible conformations.

The N-cyclopropyl amide moiety is a particularly interesting structural feature with distinct conformational preferences. NMR studies and ab initio calculations on N-cyclopropylacetamide have revealed unexpected conformational behavior. nih.gov Unlike other aliphatic secondary acetamides, which predominantly exist as the Z-rotamer (trans) around the carbonyl-nitrogen bond, N-cyclopropylacetamide displays a significant population (16-19%) of the E-rotamer (cis) in apolar solvents. nih.gov This is attributed to reduced steric hindrance between the cyclopropyl group and the acetyl methyl group compared to larger alkyl substituents.

Indole-N1 to CH2 bond: Rotation around this bond determines the orientation of the acetamide group relative to the indole ring.

CH2 to C=O bond: This rotation influences the positioning of the carbonyl group.

C=O to N bond (amide bond): As discussed, this bond can exist in both cis and trans conformations.

N to cyclopropyl bond: This bond has a preference for the ortho conformation.

The interplay of these rotational preferences defines the conformational landscape of the molecule. The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site of a target protein is crucial for its biological activity. A rigid molecule with a pre-organized bioactive conformation may exhibit high affinity and selectivity, but limited adaptability to different binding sites. Conversely, a more flexible molecule can adapt its conformation to fit into a binding site, but may pay an entropic penalty upon binding.

The impact of molecular flexibility on SAR can be summarized in the following table:

| Level of Flexibility | Potential Advantages in Drug Design | Potential Disadvantages in Drug Design |

| High Flexibility | - Can adapt to various binding site topographies.- May bind to multiple targets (polypharmacology). | - High entropic penalty upon binding, potentially lowering affinity.- Can be difficult to predict the bioactive conformation. |

| Rigid Conformation | - Lower entropic penalty upon binding, potentially leading to higher affinity.- Higher selectivity for a specific target.- Easier to determine the bioactive conformation. | - May not be able to bind to targets that require conformational rearrangement.- Limited ability to optimize interactions within the binding site. |

Understanding the conformational preferences and the degree of molecular flexibility of this compound and its analogs is therefore critical for rational drug design. Computational methods such as molecular dynamics simulations and quantum mechanics calculations can be employed to explore the conformational space and identify low-energy conformers, providing valuable insights for the design of new molecules with improved biological activity.

Preclinical Biological Evaluation and Pharmacological Mechanisms

In Vitro Biological Activity Profiling

The in vitro assessment of N-cyclopropyl-2-(1H-indol-1-yl)acetamide and associated compounds has encompassed a range of methodologies including enzyme inhibition assays, receptor binding studies, and various cellular assays designed to measure specific biological reactions.

Enzyme Inhibition Assays

A primary focus of research has been the capacity of this compound and its analogues to inhibit the function of specific enzymes, indicating potential therapeutic uses in fields such as oncology and infectious diseases.

KRASG12C: The KRASG12C mutant protein is a key target in modern cancer therapy. While specific inhibitory data for this compound is not prominent, the broader class of indole-based derivatives has been a subject of investigation for developing covalent inhibitors that can bind to this oncogenic protein.

PfATP4: Indole-based compounds have emerged as potential antimalarial agents by targeting the Plasmodium falciparum cation-transporting ATPase, PfATP4. N-acetamide indole (B1671886) derivatives have been identified as a hit class with submicromolar antiplasmodial activity. These compounds are believed to function by disrupting the sodium ion homeostasis in the parasite, which is essential for its development.

Bacterial Tryptophanyl-tRNA Synthetase (WRS): The bacterial enzyme tryptophanyl-tRNA synthetase (WRS) is a validated target for antimicrobial agents. The natural product indolmycin, an indole analogue, selectively inhibits bacterial WRS. This has spurred research into synthetic indole derivatives as potential antibacterial agents, particularly against pathogens like Mycobacterium tuberculosis.

14-3-3η protein: The 14-3-3η protein is involved in regulating various cellular processes, and its dysregulation is implicated in diseases like cancer and rheumatoid arthritis. Currently, there is limited available information from the reviewed literature regarding the direct inhibitory activity of this compound or related indole acetamides on the 14-3-3η protein.

Receptor Binding Studies

The affinity of this compound derivatives for neuronal receptors has been a subject of study, particularly concerning potential applications for central nervous system conditions.

5-HT6 Receptor: A number of indole derivatives have been synthesized and assessed for their ability to bind to the 5-HT6 serotonin (B10506) receptor, a target for cognitive enhancement in neuropsychiatric disorders. Tryptamine analogues that incorporate a cyclopropyl (B3062369) ring have shown promising selectivity and activity at the 5-HT6 receptor, with some N,N-Dimethyl-1-arylsulfonyltryptamine derivatives exhibiting Ki values of approximately 0.15 μM. researchgate.net Other indole-based ligands have also demonstrated high affinity for this receptor, with some compounds registering Ki values in the low nanomolar range (e.g., 13 nM). nih.gov

Cellular Assays for Specific Biological Responses

Cell-based assays have offered deeper understanding into the biological consequences of exposure to this compound and its analogues, corroborating their anti-proliferative, antimicrobial, and anti-inflammatory capabilities.

The cytotoxic potential of various indole acetamide (B32628) and related indole derivatives has been demonstrated across several human cancer cell lines. Certain indole-aryl amide derivatives have shown significant activity against cell lines including HT29 (colon cancer), HeLa (cervical cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). nih.govnih.gov For example, one N-benzyltryptamine derivative was notably active against HT29 cells with an IC50 value of 0.31 µM. nih.gov Another derivative, N-(2-isopropylphenyl)acetamide, was identified as highly active against all tested cell lines. mdpi.com The mechanism for this cytotoxicity has, in some cases, been linked to the induction of apoptosis and cell cycle arrest. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Indole Derivatives

| Compound Derivative | Cell Line | IC50 (µM) | Citation |

|---|---|---|---|

| N-benzyltryptamine derivative (Compound 1) | HT29 (Colon) | 0.31 | nih.gov |

| N-benzyltryptamine derivative (Compound 1) | HeLa (Cervical) | 25 | nih.gov |

| Indole-aryl amide (Compound 2) | MCF7 (Breast) | 0.81 | nih.gov |

The ability of indole derivatives to inhibit the growth of pathogenic microbes has been documented in several studies.

Staphylococcus aureus : Indole-based phytochemicals, such as indole-3-carbinol (B1674136), have demonstrated antimicrobial activity against Staphylococcus aureus. Plant extracts containing indole compounds have also shown inhibitory effects, with Minimal Inhibitory Concentrations (MICs) varying; for example, one study noted an average MIC of 0.2 mg/ml for several extracts against S. aureus.

Escherichia coli : Indole derivatives have also been tested against the Gram-negative bacterium Escherichia coli. Phytochemicals like indole-3-carbinol were found to be effective in inhibiting its growth.

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class/Derivative | Microorganism | Activity Metric | Result | Citation |

|---|---|---|---|---|

| Indole-3-carbinol | Staphylococcus aureus | MIC | Not specified | |

| Plant Extracts (containing indoles) | Staphylococcus aureus | Average MIC | 0.2 mg/ml |

The anti-inflammatory properties of compounds related to this compound have been explored using in vitro models of inflammation. Synthetic derivatives incorporating both indole and amide functionalities have been shown to modulate key inflammatory pathways. In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, these compounds were able to significantly inhibit the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This activity is linked to the inhibition of the NF-κB signaling pathway. For instance, one ursolic acid derivative modified with an indole ring demonstrated a potent reduction in NO with an IC50 of 2.2 µM.

Table 3: Anti-inflammatory Activity of a Selected Indole-Amide Derivative

| Compound Derivative | Assay | Effect | IC50 (µM) | Citation |

|---|---|---|---|---|

| Ursolic acid-indole amide derivative (UA-1) | NO Inhibition in LPS-stimulated RAW 264.7 cells | Inhibition | 2.2 | |

| Ursolic acid-indole amide derivative (UA-1) | TNF-α, IL-6, IL-1β reduction in RAW 264.7 cells | Inhibition | - |

Neuroprotective and Anticonvulsant Properties

While specific neuroprotective data for this compound is not extensively detailed in public literature, the broader classes of indole and acetamide derivatives have shown significant potential as anticonvulsant agents. Research into related structures indicates that the acetamide moiety is an important, though not essential, feature for activity against maximal electroshock (MES)-induced seizures. nih.gov For instance, studies on N-benzyl 2-acetamidoacetamides demonstrated significant protection in animal models. nih.gov

Further investigations into hybrid molecules combining pyrrolidine-2,5-dione with a phenylacetamide structure have yielded compounds with broad-spectrum anticonvulsant properties. mdpi.comsemanticscholar.org These derivatives have shown efficacy in multiple seizure models, including the MES test, the subcutaneous pentylenetetrazole (scPTZ) model, and the 6 Hz psychomotor seizure model. mdpi.comsemanticscholar.org For example, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides produced a lead compound with robust activity across these models, suggesting a complex mechanism that may involve the inhibition of sodium and calcium currents. mdpi.com Similarly, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been evaluated, with some analogs showing protection exclusively in the MES seizure model. nih.gov The activity in these series is often closely linked to the nature and position of substituents on the aromatic rings. nih.gov

| Compound Class/Derivative | Anticonvulsant Activity/Model | Key Findings | Reference |

| N-benzyl 2-acetamidoacetamides | Maximal Electroshock (MES) | The 2-acetamido group is important but not obligatory for activity. The (R)-isomer of a related hydroxy compound showed principal activity. | nih.gov |

| 3-Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES, scPTZ, 6 Hz | Identified a lead compound (14) with broad-spectrum anticonvulsant properties and efficacy in a model of drug-resistant epilepsy. | mdpi.com |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | MES | Anticonvulsant protection was observed for 3-(trifluoromethyl)anilide derivatives; activity was linked to the anilide substituent. | nih.gov |

| Hybrid pyrrolidine-2,5-dione derivatives | MES, 6 Hz | Compound 30 showed potent activity and a favorable safety profile. The proposed mechanism involves the inhibition of L-type calcium channels. | semanticscholar.org |

Antimalarial Activity

The N-cyclopropylacetamide moiety is a key feature in several classes of compounds investigated for antimalarial activity. Phenotypic screening efforts have identified cyclopropyl carboxamides as a novel chemical class with potent inhibitory effects against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.govescholarship.orgnih.govmmv.org Structure-activity relationship (SAR) studies revealed that the cyclopropyl carboxamide moiety is optimal for activity. escholarship.org For example, replacing the N-cyclopropyl group with smaller alkyl groups like methyl or ethyl, or expanding the ring to a cyclobutyl, significantly reduced antimalarial potency. escholarship.org

In parallel, screens have also identified the N-acetamide indole chemotype as a promising scaffold for antimalarial drug development. acs.org Optimization of this series led to analogs with potent asexual stage activity. acs.org The indole scaffold itself is recognized as a privileged structure in the development of antiplasmodial agents, with various derivatives showing activity through diverse mechanisms. nih.govnih.gov

| Compound Class | Target | Key SAR Findings | Reference |

| Cyclopropyl Carboxamides | Cytochrome b | The N-cyclopropyl substituent is critical for potent antiparasitic activity. Removal or modification of this group leads to a significant loss of activity. | escholarship.org |

| N-acetamide Indoles | PfATP4 | The 3,4,5-trimethoxy aryl group was identified as a key feature influencing activity against certain PfATP4-mutant parasite lines. | acs.org |

High-Throughput Screening (HTS) and Hit Identification

High-throughput screening (HTS) has been instrumental in identifying novel chemical scaffolds with potential therapeutic activities, including those related to this compound. Phenotypic screening, which assesses the ability of compounds to inhibit parasite growth in vitro, has been a particularly fruitful approach in antimalarial drug discovery. mmv.org

A notable example is the screening of the Janssen Jumpstarter library and the Tres Cantos Antimalarial Compound Set (TCAMS) against the asexual stage of P. falciparum. escholarship.orgnih.gov These large-scale screens successfully uncovered the cyclopropyl carboxamide and the N-acetamide indole structural classes as potent hit series. escholarship.orgnih.govacs.org Such screening campaigns provide crucial starting points for lead optimization programs. mmv.orgnih.gov Beyond phenotypic screening, HTS can also be applied in a more targeted manner, for example, by screening indole-based compounds for their ability to bind to specific proteins like human serum albumin. unl.edu Furthermore, advances in automated synthesis, such as acoustic droplet ejection (ADE) technology, are enabling the rapid, nano-scale synthesis of diverse compound libraries, including indole derivatives, for efficient property optimization and screening. nih.govrug.nl

Mechanism of Action (MoA) Elucidation at the Molecular and Cellular Level

Target Identification and Validation Studies

Identifying the molecular target is a critical step in understanding a compound's mechanism of action. For the antimalarial activity of the cyclopropyl carboxamide and N-acetamide indole classes, distinct primary targets have been successfully identified and validated.

For the cyclopropyl carboxamide series, forward genetics using drug-resistant parasites revealed mutations and gene amplification in cytochrome b (CytB). escholarship.orgnih.gov Cytochrome b is a critical subunit of the mitochondrial cytochrome bc1 complex (Complex III), which is essential for the parasite's electron transport chain. acs.orgmdpi.comnih.gov Validation was achieved by profiling the compounds against known cytochrome b drug-resistant parasite strains and through mitochondrial oxygen consumption assays, confirming that this class of compounds selectively inhibits P. falciparum cytochrome b. escholarship.orgacs.org

In a separate line of investigation for the N-acetamide indole class, selection of resistant P. falciparum populations followed by whole-genome sequencing identified mutations in the gene for PfATP4. acs.org PfATP4 is a crucial P-type ATPase Na+ pump in the parasite's plasma membrane responsible for maintaining low cytosolic sodium levels. pnas.orgnih.govmalariaworld.org Its inhibition leads to a fatal disruption of ion homeostasis. nih.govdrexel.eduresearchgate.net The target was confirmed by profiling the N-acetamide indoles against parasite strains with known resistance to other PfATP4 inhibitors. acs.org

Protein-Ligand Interaction Analysis (e.g., Crystallography, NMR, Surface Plasmon Resonance)

Detailed analysis of the interaction between a ligand and its protein target at the atomic level is crucial for structure-based drug design. While a specific co-crystal structure of this compound with a biological target is not publicly available, the techniques used for such analysis are well-established for related compounds.

Crystallography: X-ray crystallography provides high-resolution three-dimensional structures of protein-ligand complexes. For indole derivatives, crystallographic studies have been used to determine the precise binding orientation and intermolecular contacts, such as hydrogen bonding and π–π stacking, within the active site of a target.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. nih.gov Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, and protein-observed methods, like 2D 1H/15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are frequently employed. nih.govbiorxiv.org HSQC titration experiments can map the binding site on a protein by monitoring chemical shift perturbations of specific amino acid residues upon ligand binding. youtube.com This approach can be used to validate targets and guide the optimization of ligand affinity and selectivity. nih.govnih.gov

Downstream Signaling Pathway Modulation Assessment (e.g., p-ERK inhibition)

The binding of a compound to its molecular target initiates a cascade of downstream cellular events. Assessing these modulated pathways provides insight into the compound's ultimate biological effect. For indole-based acetamide derivatives, various downstream effects have been characterized, particularly in the context of anticancer activity.

For example, mechanistic studies of a bioactive N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative revealed that it induced apoptosis in a dose-dependent manner and caused cell cycle arrest in the G2/M phase. nih.govrsc.org Another study on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives showed that a lead compound induced apoptosis through the time- and dose-dependent cleavage of poly ADP-ribose polymerase (PARP) and the activation of caspase-3 and caspase-8. mdpi.com Indole signaling itself has been shown to modulate a wide range of bacterial behaviors, including motility and biofilm formation, often through transcriptional regulators. nih.gov While the modulation of specific kinase pathways like p-ERK is a common method of assessment for many bioactive molecules, detailed studies on this specific pathway for this compound are not prominently documented.

Investigation of Apoptosis Induction Pathways (for anticancer activity)

No published studies were found that investigate the apoptosis induction pathways of this compound as an anticancer agent.

In Vivo Preclinical Efficacy Studies in Animal Models

Efficacy in Disease-Specific Animal Models (e.g., Chagas disease)

There is no available data from in vivo studies in animal models to assess the efficacy of this compound for any specific disease, including Chagas disease.

Pharmacodynamic Biomarker Evaluation in Preclinical Models

No information regarding the evaluation of pharmacodynamic biomarkers for this compound in preclinical models is available in the scientific literature.

Comparative Pharmacological Studies with Known Research Compounds

No pharmacological studies comparing this compound with other known research compounds, such as benznidazole (B1666585) or nifurtimox, have been published.

Computational Chemistry and Molecular Modeling Applications

Ligand-Target Docking Simulations

Ligand-target docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is crucial for understanding how N-cyclopropyl-2-(1H-indol-1-yl)acetamide might interact with a specific biological target.

Molecular docking simulations are employed to insert the this compound molecule into the binding site of a target protein. The process involves exploring various possible conformations of the ligand within the active site and ranking them based on a scoring function. This allows for the identification of the most stable and likely binding pose.

For instance, in studies of similar indole-based compounds, docking has been used to predict interactions with enzymes like pancreatic lipase and α-amylase. nih.govacs.org The simulation reveals key amino acid residues that form the binding pocket and are essential for ligand recognition and affinity. The indole (B1671886) ring, cyclopropyl (B3062369) group, and acetamide (B32628) linker of this compound each play a role in how the molecule fits within the active site, dictating its orientation and interaction patterns.

Beyond predicting the physical pose, docking simulations provide an estimation of the binding energy, which indicates the affinity of the ligand for the target. A lower binding energy (often represented as a more negative score) suggests a more stable and favorable interaction. For example, a related indolyl oxoacetamide derivative, compound 8d, exhibited a strong potential MolDock score of -163.052 kcal/mol when docked with pancreatic lipase. nih.gov

The interaction profile details the specific non-covalent forces that stabilize the ligand-target complex. These interactions are fundamental to the molecule's biological activity and can include:

Hydrogen Bonds: Formed between the amide group of the ligand and polar residues in the active site.

Hydrophobic Interactions: Involving the indole and cyclopropyl moieties with non-polar residues.

π-π Stacking or π-Cation Interactions: The aromatic indole ring can engage in stacking with aromatic residues (like tyrosine or phenylalanine) or interact with positively charged residues (like arginine or lysine) within the binding site. nih.gov

Table 1: Illustrative Interaction Profile for this compound with a Hypothetical Kinase Target

| Interacting Ligand Moiety | Target Amino Acid Residue | Interaction Type | Estimated Distance (Å) |

| Acetamide Carbonyl (O) | Lysine (LYS) | Hydrogen Bond | 2.9 |

| Indole Ring | Phenylalanine (PHE) | π-π Stacking | 3.5 |

| Cyclopropyl Group | Leucine (LEU) | Hydrophobic | 4.1 |

| Indole NH | Aspartate (ASP) | Hydrogen Bond | 3.0 |

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This provides a more realistic understanding of the stability and energetics of the ligand-target complex. mdpi.com

Following docking, the most promising ligand-protein complex is subjected to MD simulations in a simulated physiological environment. The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value indicates that the ligand remains securely bound in its predicted pose and that the protein structure is not significantly perturbed. For example, a 10-nanosecond MD simulation of a similar indole derivative complexed with pancreatic lipase showed a stable complex with a maximum RMSD of approximately 2 Å. nih.gov

Additionally, Root Mean Square Fluctuation (RMSF) analysis can be performed to identify the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's binding.

Advanced MD simulation techniques can be used to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to compute the energetic components of binding, including van der Waals forces, electrostatic interactions, and solvation energies. nih.gov These calculations help to refine the understanding of why a ligand binds with a certain affinity and can be used to compare different analogs.

Table 2: Example of Binding Free Energy Components from an MM/GBSA Calculation

| Energy Component | Value (kcal/mol) | Contribution to Binding |

| ΔG_bind (Binding Free Energy) | -45.5 | Overall Affinity |

| ΔE_vdw (van der Waals) | -55.2 | Favorable |

| ΔE_ele (Electrostatic) | -20.8 | Favorable |

| ΔG_solv (Solvation Energy) | +30.5 | Unfavorable |

De Novo Design and Virtual Screening for Novel Analogs

The structural and energetic insights gained from docking and MD simulations of this compound form the foundation for discovering novel and improved analogs.

Virtual Screening involves using computational methods to screen large databases of chemical compounds to identify those that are likely to bind to the target of interest. nih.gov Using the known binding mode of this compound as a template, millions of commercially or virtually available compounds can be rapidly docked and scored, prioritizing a smaller, more manageable number of candidates for experimental testing. This approach was successfully used to identify initial hits for herbicidal indole-3-acetamides from the ZINC20 library. nih.gov

De Novo Design is a computational strategy that builds novel molecular structures from scratch or by modifying an existing scaffold. Based on the interaction profile within the active site, algorithms can suggest modifications to the this compound structure—such as adding new functional groups or altering the core—to optimize interactions and improve binding affinity or selectivity. researchgate.net For instance, if a vacant hydrophobic pocket is identified near the cyclopropyl group, the software might suggest replacing it with a larger hydrophobic moiety to better fill the pocket and enhance potency. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT has become a popular and versatile tool in computational chemistry, enabling the accurate prediction of various molecular properties. For this compound, DFT calculations can provide a deep understanding of its electronic characteristics and reactivity. By solving the Schrödinger equation for the molecule, DFT can determine its optimized geometry, electron density distribution, and orbital energies. These calculations are fundamental for predicting how the molecule will behave in a chemical or biological environment.

HOMO-LUMO Energy Gap Analysis for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates high chemical reactivity and lower stability, as the molecule can be more easily polarized and participate in chemical reactions. For this compound, the HOMO is likely to be localized on the electron-rich indole ring, while the LUMO may be distributed over the acetamide portion and the indole ring. The analysis of the HOMO-LUMO gap provides insights into the molecule's potential to engage in charge-transfer interactions.

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for an Indole Acetamide Derivative

| Parameter | Illustrative Value | Unit | Significance |

| HOMO Energy (EHOMO) | -6.2 | eV | Electron-donating capacity |

| LUMO Energy (ELUMO) | -1.5 | eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.7 | eV | Chemical Reactivity/Stability |

| Ionization Potential (I) | 6.2 | eV | Energy to remove an electron |

| Electron Affinity (A) | 1.5 | eV | Energy released upon gaining an electron |

| Global Hardness (η) | 2.35 | eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.43 | eV-1 | Reciprocal of hardness |

| Electronegativity (χ) | 3.85 | eV | Power to attract electrons |

| Electrophilicity Index (ω) | 3.15 | eV | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping for Chemically Active Locations

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts the sites for electrophilic and nucleophilic attack. The MEP is color-coded to indicate the electrostatic potential:

Red: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). NBO analysis examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of the strength of these delocalizations, which are key to understanding hyperconjugation and resonance effects.

Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for an Indole Acetamide Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N7 (Indole) | π* C8-C9 (Indole) | 45.2 | π-conjugation within the indole ring |

| π C2-C3 (Indole) | π* C8-C9 (Indole) | 20.5 | π-conjugation within the indole ring |

| LP (1) O1 (Carbonyl) | σ* N2-C3 (Amide) | 2.8 | Hyperconjugation |

| σ C4-C5 (Cyclopropyl) | σ* C3-N2 (Amide) | 1.5 | Hyperconjugation |

Advanced Analytical and Spectroscopic Characterization in Research

Structural Elucidation Techniques for Synthesized Compounds and Metabolites

Structural elucidation is the cornerstone of synthetic chemistry, confirming that the target molecule has been successfully created. For a compound like N-cyclopropyl-2-(1H-indol-1-yl)acetamide, techniques such as NMR, mass spectrometry, and vibrational spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique identifies the chemical environment of hydrogen atoms (protons). For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the indole (B1671886) ring, the methylene (B1212753) (-CH2-) bridge, and the cyclopropyl (B3062369) ring, as well as the amide N-H proton. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration (number of protons) of each signal are key to assigning them to specific parts of the molecule. For instance, the aromatic protons on the indole core would appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the cyclopropyl group would be found in the upfield region (typically δ 0.5-1.0 ppm).

¹³C NMR: This method probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would confirm the total number of carbon atoms and provide information about their chemical environment (e.g., aromatic, aliphatic, carbonyl). The carbonyl carbon of the acetamide (B32628) group, for example, would have a characteristic downfield chemical shift (δ ~170 ppm).

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, resolving any ambiguities from 1D spectra. COSY identifies protons that are coupled (usually on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to. These experiments are crucial for definitively assembling the molecular structure.

To illustrate, the NMR data for a related, more complex compound, N-Cyclopropyl-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide , are presented below. While the adamantane (B196018) group adds complexity, the signals for the shared N-cyclopropyl and indole moieties provide a reference for what might be expected for the target compound.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Indole Derivative Data for N-Cyclopropyl-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide

| Technique | Observed Chemical Shifts (δ, ppm) and Multiplicities | Inferred Structural Fragment |

|---|---|---|

| ¹H-NMR (in DMSO-d₆) | 8.69 (d, J = 4.58 Hz, 1H) | Amide N-H |

| 7.53 (d, J = 7.52 Hz, 1H), 7.48 (d, J = 7.52 Hz, 1H), 7.24–7.27 (m, 1H) | Indole Aromatic Protons | |

| 2.89 (qt, J = 3.97, 7.61 Hz, 1H) | Cyclopropyl C-H | |

| 0.71–0.79 (m, 2H), 0.52–0.61 (m, 2H) | Cyclopropyl -CH₂- Protons | |

| ¹³C-NMR (in DMSO-d₆) | 170.3 | Amide Carbonyl (C=O) |

| 134.7, 129.4, 122.3, 121.9, 119.8, 112.8, 108.2 | Indole Aromatic Carbons | |

| 22.7 | Cyclopropyl C-H Carbon | |

| 5.8 | Cyclopropyl -CH₂- Carbons |